2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine moiety. Key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazolidine Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiazolidine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidine derivatives and thiazolidine-containing compounds. Examples include:
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiazolidine-Containing Compounds: Molecules that incorporate the thiazolidine ring but differ in other structural elements.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrido[1,2-a]pyrimidine and thiazolidine moieties, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N4O3S2/c1-23-8-4-6-17-13-10(9-11-14(21)19-16(24)25-11)15(22)20-7-3-2-5-12(20)18-13/h2-3,5,7,9,17H,4,6,8H2,1H3,(H,19,21,24)/b11-9- |
InChI Key |
JXEUNQXXZMOSQN-LUAWRHEFSA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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